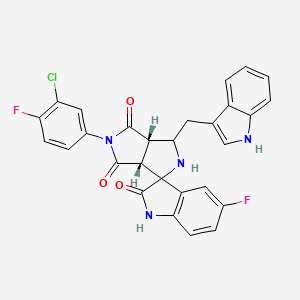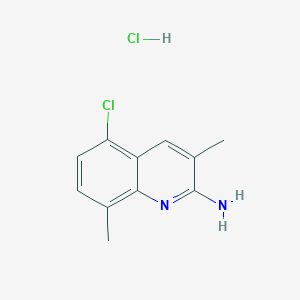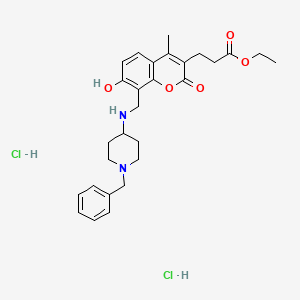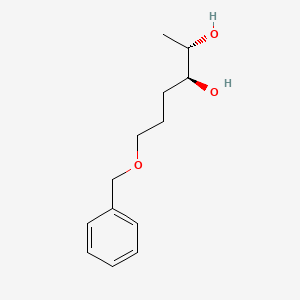![molecular formula C11H14N2 B12637806 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- CAS No. 919106-10-8](/img/structure/B12637806.png)
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including:
Cyclization of 1,n-Enynes: This method involves the cyclization of enynes in the presence of transition metal catalysts.
Intramolecular and Intermolecular Cyclopropanations: These reactions utilize cyclopropanation techniques to form the bicyclic structure.
Fusion to Cyclopropenes: This approach involves the fusion of cyclopropenes to form the desired bicyclic system.
C–H Activation: This method employs C–H activation strategies to construct the bicyclic framework.
Oxidative Cyclopropanation: This reaction involves the oxidative cyclopropanation of suitable precursors.
Photoredox Catalysis: This method uses photoredox catalysis to achieve the desired cyclization.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable synthetic routes that can be optimized for high yields and efficiency. These methods may include catalytic hydrogenation reactions and other large-scale cyclization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles . Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and optimized reaction times .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized 3-azabicyclo[3.1.0]hexane derivatives, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act on various biological targets, including enzymes, receptors, and ion channels . The exact mechanism may vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.0]hexane derivatives can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share a similar bicyclic structure but differ in their biological activities and applications.
Cyclopropane Derivatives: These compounds also feature a bicyclic system but have different chemical properties and reactivity.
Azabicyclo[2.2.1]heptane Derivatives: These compounds have a different ring system but can exhibit similar biological activities.
The uniqueness of 3-azabicyclo[3.1.0]hexane derivatives lies in their specific bicyclic structure, which imparts unique chemical and biological properties .
Propriétés
Numéro CAS |
919106-10-8 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-methyl-1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H14N2/c1-13-7-10-5-11(10,8-13)9-3-2-4-12-6-9/h2-4,6,10H,5,7-8H2,1H3 |
Clé InChI |
ZJBQKIZQUXQULK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC2(C1)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)




![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)




